CL264 is commercially available from several suppliers, including InvivoGen and GLP Bio, where it is sold under catalog numbers such as tlrl-c264e and GC39361 respectively. Its chemical formula is with a molecular weight of approximately 413.43 g/mol. The compound is primarily used for research purposes and is not intended for human use.
The synthesis of CL264 involves chemical modifications of adenine to produce the desired 9-benzyl-8-hydroxyadenine structure. While specific synthetic routes are not detailed in the literature, typical methods may include:
The synthesis process requires careful control of reaction conditions to achieve high yields and purity. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of CL264.
The molecular structure of CL264 consists of a purine base (adenine) modified with a benzyl group at position 9 and a hydroxyl group at position 8. This structural modification enhances its binding affinity for TLR7.
CL264 participates in several biological reactions primarily through its interaction with TLR7. Upon binding to TLR7, it initiates a cascade of signaling events that lead to the activation of various transcription factors, notably nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs).
In vitro studies have demonstrated that CL264 can induce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from immune cells like plasmacytoid dendritic cells. The compound has been shown to trigger these responses in a dose-dependent manner, with significant effects observed at concentrations as low as 10 ng/mL .
The mechanism by which CL264 exerts its effects involves:
Studies have shown that stimulation with CL264 can lead to increased levels of TNF-α reaching up to 1347 pg/mL after 12 hours in cultured cells .
CL264 has been employed in various scientific contexts:
CL264 (chemical name: not fully specified in public databases; CAS: 1510712-69-2) is a synthetic imidazoquinoline derivative classified as a Toll-like Receptor 7-specific agonist. Its structure (C~19~H~23~N~7~O~4~) features a benzazepine core linked to functional groups that enable selective binding to Toll-like Receptor 7 ligand recognition sites. Toll-like Receptor 7 contains two distinct ligand-binding pockets within its leucine-rich repeat extracellular domain: Site 1 recognizes nucleoside analogs and imidazoquinolines (e.g., CL264), while Site 2 binds oligoribonucleotides. Molecular docking analyses confirm that CL264 occupies Site 1, facilitating receptor dimerization through conformational changes that stabilize the M-shaped active dimer configuration [1] [6].
Mutagenesis studies demonstrate that residues Tyr^264^, Gln^274^, and Asp^555^ in human Toll-like Receptor 7 are critical for CL264 binding. Substitution of these residues abolishes CL264-induced nuclear factor kappa-light-chain-enhancer of activated B cells and interferon regulatory factor activation. Notably, CL264 exhibits negligible affinity for Toll-like Receptor 8 or Toll-like Receptor 9 due to steric hindrance from Toll-like Receptor 8-specific residue Phe^405^ and electrostatic incompatibility with Toll-like Receptor 9's DNA-binding groove [1] [6].
Table 1: Structural Determinants of CL264-Toll-like Receptor 7 Interaction
Structural Element | Role in CL264 Binding | Functional Consequence |
---|---|---|
Toll-like Receptor 7 Site 1 (nucleoside-binding pocket) | Primary interaction site | Induces receptor dimerization |
Tyr^264^ (human Toll-like Receptor 7) | Hydrogen bonding | Stabilizes ligand orientation |
Asp^555^ (human Toll-like Receptor 7) | Electrostatic interaction | Essential for signaling initiation |
Leucine-rich repeat domain | Dimerization interface | Forms M-shaped active configuration |
CL264 activates two primary signaling branches upon Toll-like Receptor 7 engagement: the nuclear factor kappa-light-chain-enhancer of activated B cells inflammatory pathway and the interferon regulatory factor 7-mediated interferon response. Following endosomal trafficking, CL264-bound Toll-like Receptor 7 recruits myeloid differentiation primary response protein 88 through Toll/interleukin-1 receptor domain interactions. Myeloid differentiation primary response protein 88 then activates interleukin-1 receptor-associated kinase 1/4, leading to tumor necrosis factor receptor-associated factor 6 ubiquitination. This cascade culminates in nuclear factor kappa-light-chain-enhancer of activated B cells translocation and proinflammatory cytokine production (e.g., tumor necrosis factor α, interleukin 6, interleukin 12) [1] [5].
Simultaneously, CL264 triggers interferon regulatory factor 7 activation via the translocation-associated immune signaling protein/Toll-like receptor adaptor molecule 1-dependent pathway. Phosphorylated interferon regulatory factor 7 forms homodimers or heterodimers with interferon regulatory factor 3, translocating to the nucleus to drive type I interferon gene expression (interferon α, interferon β). Notably, alternative splicing generates extended interferon regulatory factor 7 isoforms with enhanced transcriptional activity against viral pathogens. Recent research reveals interferon regulatory factor 7 also exerts non-transcriptional anti-inflammatory effects by directly binding nuclear factor kappa-light-chain-enhancer of activated B cells-p65 in the cytoplasm, preventing nuclear translocation and attenuating excessive inflammation [3] [7].
Table 2: Signaling Molecules in CL264-Activated Pathways
Signaling Pathway | Key Mediators | Transcriptional Targets |
---|---|---|
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells | Myeloid differentiation primary response protein 88, tumor necrosis factor receptor-associated factor 6, nuclear factor kappa-light-chain-enhancer of activated B cells p65 | Tumor necrosis factor α, interleukin 6, interleukin 12, chemokine (C-C motif) ligand 5 |
Interferon Regulatory Factor 7 | Translocation-associated immune signaling protein/Toll-like receptor adaptor molecule 1, TANK-binding kinase 1, interferon regulatory factor 7 | Interferon α, interferon β, interferon-stimulated gene 15, myxovirus resistance protein 1 |
Regulatory Crosstalk | Interferon regulatory factor 7:p65 complexes | Suppression of nuclear factor kappa-light-chain-enhancer of activated B cells hyperactivation |
CL264 activity strictly depends on endosomal acidification and Toll-like Receptor 7 trafficking. Following cellular uptake, CL264 localizes to late endosomes via vesicular proton-ATPase-mediated acidification (pH ~5.5–6.0). This acidic environment induces CL264 protonation, enhancing its affinity for Toll-like Receptor 7's binding pocket. The endosomal chaperone Unc93 homolog B1 is indispensable for Toll-like Receptor 7 translocation from the endoplasmic reticulum to endolysosomes. Disruption of Unc93 homolog B1 function abrogates CL264-induced signaling [4] [8].
Receptor dynamics studies using fluorescently labeled CL264 demonstrate rapid internalization (t~1/2~ = 8.3 ± 1.2 minutes) and endosomal accumulation. Toll-like Receptor 7 undergoes continuous cycling between Golgi and endosomal compartments until ligand engagement. Post-activation, the receptor-ligand complex is sorted into multivesicular bodies and degraded in lysosomes, a process regulated by E3 ubiquitin ligases like Triad3A. Inhibition of endosomal acidification (bafilomycin A1) or dynamin-dependent endocytosis (dynasore) completely abolishes CL264-induced nuclear factor kappa-light-chain-enhancer of activated B cells and interferon regulatory factor activation [4] [6] [8].
CL264 exhibits combinatorial immunostimulation with nucleic acid-based Toll-like receptor ligands through spatial and temporal modulation of endosomal signaling platforms. When co-administered with single-stranded RNA (Toll-like Receptor 7/8 ligand), CL264 enhances interferon α production 4.7-fold in plasmacytoid dendritic cells compared to single agents. This synergy stems from cooperative stabilization of Toll-like Receptor 7 dimer conformation and accelerated endosomal maturation. However, pairing CL264 with cytosine-phosphate-guanosine oligodeoxynucleotide (Toll-like Receptor 9 agonist) induces paradoxical effects: while augmenting interferon β expression in choroid plexus cells, it suppresses tumor necrosis factor α and interleukin 12 production in myeloid cells [6] [9].
Mechanistic studies reveal that Toll-like Receptor 7/9 co-activation rewires downstream adaptor utilization, favoring translocation-associated immune signaling protein over myeloid differentiation primary response protein 88 recruitment. This shifts the cytokine profile toward interferons while attenuating nuclear factor kappa-light-chain-enhancer of activated B cells-driven inflammation. In tumor microenvironment models, CL264 and cytosine-phosphate-guanosine oligodeoxynucleotide co-stimulation repolarizes tumor-associated macrophages to an immunostimulatory phenotype (increased major histocompatibility complex class II, decreased interleukin 10), enhancing CD8+ T cell cytotoxicity against pancreatic adenocarcinoma cells [6] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: